4,4-Dimethoxy-2,5-cyclohexadien-1-one chemical properties
4,4-Dimethoxy-2,5-cyclohexadien-1-one chemical properties
An In-depth Technical Guide to 4,4-Dimethoxy-2,5-cyclohexadien-1-one: Properties, Reactivity, and Applications
Introduction
4,4-Dimethoxy-2,5-cyclohexadien-1-one, also known by synonyms such as p-benzoquinone dimethyl monoacetal, is a versatile synthetic intermediate of significant interest to researchers in organic synthesis and drug development.[1][2] Its unique structure, featuring a cyclohexadienone core with a protected ketone functionality in the form of a geminal dimethoxy acetal, renders it a valuable building block. This guide provides a comprehensive overview of its chemical properties, reactivity, and established protocols, offering field-proven insights for its effective utilization in complex molecule synthesis.
The strategic placement of the acetal group masks one of the carbonyls of a p-benzoquinone-like structure. This "umpolung" of reactivity—transforming an electrophilic carbonyl into a protected, non-reactive center—allows for selective reactions at other sites of the molecule, primarily at the α,β-unsaturated ketone system. This guide will delve into the causality behind its synthetic utility, grounded in its distinct electronic and structural features.
Part 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of a reagent is paramount for its successful application. The physical and spectroscopic data for 4,4-Dimethoxy-2,5-cyclohexadien-1-one are summarized below, providing the foundational knowledge for its handling and characterization.
Physicochemical Data Summary
The following table consolidates the key physical properties of the compound, which are essential for experimental design, including reaction setup and purification.
| Property | Value | Source(s) |
| CAS Number | 935-50-2 | [3][4] |
| Molecular Formula | C₈H₁₀O₃ | [2][3] |
| Molecular Weight | 154.16 g/mol | [3] |
| Appearance | Data not available | [2] |
| Density | 1.11 g/mL at 25 °C (lit.) | [1][2] |
| Boiling Point | 255.6 ± 40.0 °C (Predicted) | [2] |
| Flash Point | 101 °C | [2] |
| Refractive Index | n20/D 1.496 (lit.) | [2] |
Spectroscopic Profile
Spectroscopic analysis is critical for verifying the identity and purity of 4,4-Dimethoxy-2,5-cyclohexadien-1-one. The expected spectral characteristics are as follows:
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the two equivalent methoxy groups (–OCH₃) as a singlet, and signals for the four vinyl protons (–CH=) on the cyclohexadienone ring. The symmetry of the molecule simplifies the spectrum of the olefinic region.
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¹³C NMR Spectroscopy : The carbon spectrum will feature a characteristic signal for the carbonyl carbon (C=O) in the downfield region. Other key signals include the quaternary acetal carbon C(OCH₃)₂, the carbons of the methoxy groups, and the sp²-hybridized carbons of the double bonds.
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Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the conjugated ketone. Additional bands corresponding to C=C double bond stretching and C-O ether linkages are also prominent.
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Mass Spectrometry (MS) : Mass spectral analysis provides the molecular weight and fragmentation patterns useful for structural confirmation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]
Part 2: Synthesis and Reactivity
The synthetic utility of 4,4-Dimethoxy-2,5-cyclohexadien-1-one stems from its predictable reactivity, which allows for the controlled construction of complex molecular architectures.
General Synthesis Pathway
This compound is typically synthesized via the oxidative dearomatization of a corresponding p-alkoxyphenol. This transformation is a cornerstone of modern organic synthesis, enabling the conversion of planar, aromatic systems into three-dimensional structures.
A common approach involves the oxidation of 4-methoxyphenol in the presence of methanol, which acts as both the solvent and the nucleophile to form the dimethyl acetal.
Caption: General workflow for synthesizing the title compound.
Core Reactivity and Synthetic Applications
The reactivity of 4,4-Dimethoxy-2,5-cyclohexadien-1-one is dominated by the electrophilic nature of its α,β-unsaturated ketone system and its ability to act as a masked quinone.
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Michael (1,4-Conjugate) Addition : As a classic Michael acceptor, the dienone readily reacts with a wide range of soft nucleophiles. This reaction is fundamental for introducing substituents at the β-position, leading to the formation of functionalized cyclohexenone derivatives.
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Diels-Alder Reactions : The electron-deficient double bonds allow the compound to function as a potent dienophile in [4+2] cycloaddition reactions. This provides a powerful method for constructing bicyclic systems, which are common cores in natural products and pharmaceutical agents.
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Rearrangement Reactions : Under acidic conditions, cyclohexadienones can undergo the classic dienone-phenol rearrangement.[6] This reaction pathway can be exploited to synthesize highly substituted phenolic compounds by carefully designing the substrate and choosing the reaction conditions.
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Precursor to Highly Oxygenated Aromatics : The acetal can be hydrolyzed to unveil the second carbonyl group, regenerating a quinone-like structure. This intermediate or the parent compound can be further functionalized and subsequently aromatized to yield a variety of substituted hydroquinones or phenols, which are valuable in materials science and medicinal chemistry. Recent studies have demonstrated its use in the synthesis of 2-oxygenated dihydrobenzofurans and ortho-phosphinylphenols.[2]
Caption: Key reactivity pathways of the title compound.
Part 3: Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. 4,4-Dimethoxy-2,5-cyclohexadien-1-one is classified with specific hazards that require careful management.
GHS Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified as follows:
The signal word associated with these hazards is "Warning".[3]
Protocol for Safe Handling and Personal Protective Equipment (PPE)
A self-validating system of safety requires both appropriate engineering controls and consistent use of PPE.
-
Engineering Controls :
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection : Wear chemical-impermeable gloves (e.g., nitrile) and a lab coat.[1] Contaminated clothing should be removed and washed before reuse.[1][7]
-
Respiratory Protection : If ventilation is inadequate or if dust/aerosols are generated, use a full-face respirator with an appropriate cartridge.[1]
-
First Aid Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[1][7]
-
If on Skin : Immediately wash the affected area with plenty of soap and water.[7] If skin irritation occurs, seek medical help.[1]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][7]
Storage and Disposal
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] Keep away from incompatible materials and sources of ignition.
-
Disposal : Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[1][7]
References
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LookChem. (n.d.). Cas 935-50-2, 4,4-DIMETHOXY-2,5-CYCLOHEXADIEN-1-ONE, 96. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4,4-Dimethoxy-2,5-cyclohexadien-1-one. PubChem. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 4-(3,5-Dimethoxy-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethoxy-2,5-cyclohexadien-1-one. Retrieved from [Link]
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MDPI. (2021, March 22). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,5-Cyclohexadien-1-one, 4,4-dimethyl-. PubChem. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Photochemistry of 4-vinyl-2,5-cyclohexadien-1-ones. A remarkable effect of substitution on the type A and dienone-phenol photorearrangements. Retrieved from [Link]
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DOI. (n.d.). Reaction of 4-(Alkynyloxy)cyclohexa-2,5-dienones with Dimethyl- Sulfoxide: A Catalyst. Retrieved from [Link]
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SpectraBase. (n.d.). 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(4-methoxyphenyl)imino]- - Optional[13C NMR]. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,5-Cyclohexadien-1-one, 4,4-dimethoxy-3-methyl-. PubChem. Retrieved from [Link]
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